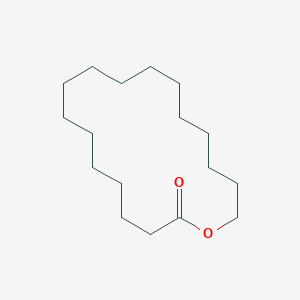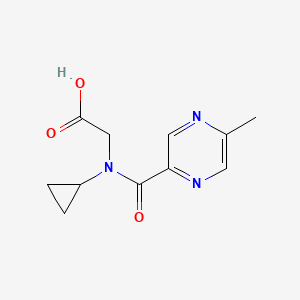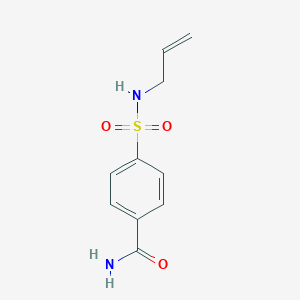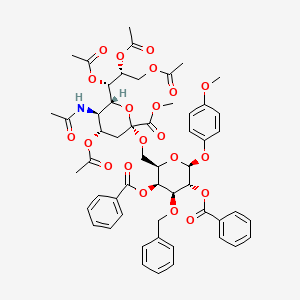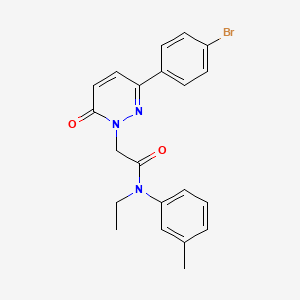
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone ring, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method involves the reaction of N-benzyl-2-cyanoacetamide with 4-bromobenzaldehyde in the presence of a base such as piperidine. This reaction forms an intermediate, which is then cyclized to form the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-4-bromobenzamide
- N-(4-bromo-phenyl)-2-chloro-benzamide
- 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide
Uniqueness
N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to the presence of the pyridazinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.
Propriétés
Formule moléculaire |
C20H18BrN3O2 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N-benzyl-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-23(13-15-5-3-2-4-6-15)20(26)14-24-19(25)12-11-18(22-24)16-7-9-17(21)10-8-16/h2-12H,13-14H2,1H3 |
Clé InChI |
PCUMIGRCXZSITB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




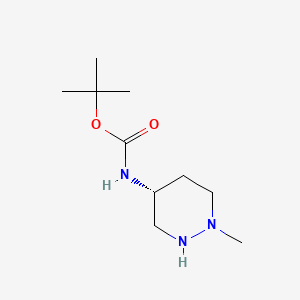
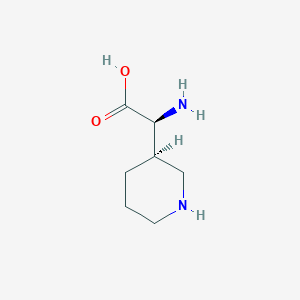
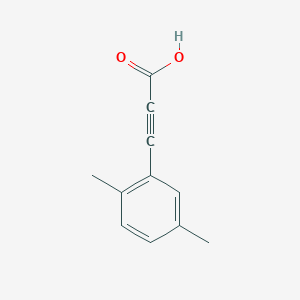

![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
